Product packaging for 1,4-Dibromo-2,3-butanediol(Cat. No.:CAS No. 14396-65-7)

1,4-Dibromo-2,3-butanediol

Cat. No.: B081164
CAS No.: 14396-65-7
M. Wt: 247.91 g/mol
InChI Key: XOWDQAHYPSENAC-UHFFFAOYSA-N
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Description

Significance and Research Rationale for 1,4-Dibromo-2,3-butanediol in Modern Chemistry

This compound, a brominated diol, is a significant compound in modern chemistry due to its versatile nature as a building block in organic synthesis. lookchem.com Its structure, featuring two bromine atoms and two hydroxyl groups on a four-carbon chain, allows for a variety of chemical transformations, making it a valuable intermediate in the creation of more complex molecules. ontosight.aiontosight.ai The presence of both bromine and hydroxyl functional groups imparts high reactivity, enabling its use in substitution and elimination reactions.

The research rationale for this compound stems from its utility in several key areas. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com For instance, it has been used in the preparation of diquaternary gemini (B1671429) surfactants, which are valued for their high surface activity and are used in personal care products and detergents. lookchem.comsigmaaldrich.com Furthermore, its unique structural features and reactivity make it a subject of interest in research and development for studying chemical reactions and developing new synthetic methods. lookchem.com The stereochemistry of the molecule, with its chiral centers, also makes it a valuable tool in asymmetric synthesis for producing enantiomerically pure compounds.

Historical Perspective on Butanediol (B1596017) Derivatives in Organic Synthesis

The study of butanediol derivatives has a rich history in organic synthesis, with 1,4-butanediol (B3395766) itself first being synthesized in 1890. wikipedia.org Over the years, various derivatives of butanediol have been developed and utilized for a wide range of industrial and research applications. The Reppe process, introduced in the 1930s, which uses acetylene (B1199291) to produce 1,4-butanediol, remains a widely used method. scribd.com

The development of butanediol derivatives has been driven by the need for versatile intermediates in the chemical industry. These compounds are used in the production of plastics, elastic fibers, and polyurethanes. wikipedia.org For example, 1,4-butanediol is a key precursor for the synthesis of tetrahydrofuran (B95107) (THF), an important industrial solvent, and polybutylene terephthalate (B1205515) (PBT), a type of thermoplastic polyester (B1180765). wikipedia.orgscribd.com The introduction of functional groups, such as bromine in this compound, further expands the synthetic possibilities, allowing for the creation of a diverse array of molecules with specific properties. The ongoing research into bio-based production methods for butanediols and their derivatives reflects a modern push towards more sustainable chemical manufacturing. researchgate.netresearchgate.net

Scope and Objectives of the Comprehensive Research Compendium on this compound

This research compendium aims to provide a thorough and focused examination of the chemical compound this compound. The primary objective is to consolidate existing scientific knowledge regarding its synthesis, chemical properties, and applications in organic synthesis. The scope of this work is strictly limited to the chemical aspects of the compound, with a detailed exploration of its molecular structure, reactivity, and role as a synthetic intermediate.

The compendium will present detailed research findings, including spectroscopic data and reaction parameters, to offer a comprehensive resource for chemists and researchers. It will delve into the specific stereoisomers of this compound and their respective roles in stereoselective synthesis. By focusing solely on the scientific data and established research, this document will serve as an authoritative reference, excluding any information on dosage, administration, or adverse safety effects. The ultimate goal is to provide a clear and concise overview of the current state of knowledge on this compound within the defined boundaries.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C4H8Br2O2 ontosight.ainist.gov
Molecular Weight 247.91 g/mol sigmaaldrich.comnist.gov
CAS Number 14396-65-7 sigmaaldrich.comlookchem.com
Melting Point 82-84 °C lookchem.com
Boiling Point 365.3 °C at 760 mmHg lookchem.com
Density 2.124 g/cm³ lookchem.com
Flash Point 174.7 °C lookchem.com
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and chloroform (B151607). ontosight.ai ontosight.ai

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a butanediol precursor. One common method involves the reaction of 2-butene-1,4-diol (B106632) with bromine. This electrophilic addition reaction is usually carried out in an anhydrous solvent such as dichloromethane (B109758) or carbon tetrachloride at a low temperature (0–5°C) to control the reaction and minimize side products.

Another synthetic route starts from 1,4-butanediol, which is reacted with bromine in the presence of a catalyst. ontosight.ai The choice of catalyst and reaction conditions is crucial for achieving the desired stereoisomer.

Chemical Reactivity and Applications

The reactivity of this compound is largely dictated by its two functional groups: the hydroxyl (-OH) groups and the bromine (-Br) atoms.

Substitution Reactions: The bromine atoms are good leaving groups, making them susceptible to nucleophilic substitution. This allows for the introduction of various other functional groups.

Oxidation: The hydroxyl groups can be oxidized to form the corresponding carbonyl compounds.

Reduction: The bromine atoms can be reduced to yield butane-1,4-diol.

Formation of Surfactants: It is used as an intermediate in the preparation of diquaternary gemini surfactants. lookchem.comsigmaaldrich.comlookchem.com

Synthesis of Heterocycles: The compound's structure makes it a suitable precursor for synthesizing various heterocyclic compounds.

Polymer Chemistry: It can be used in the production of brominated flame retardants and other polymers. ontosight.ai

Reaction with Sodium Arsenite: this compound reacts with aqueous alkaline sodium arsenite to produce a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com

Stereochemistry

This compound possesses two chiral centers at the second and third carbon atoms. This gives rise to different stereoisomers, including the (2R,3R), (2S,3S), and meso ((2R,3S) or (2S,3R)) forms. The specific stereochemistry of the starting material and reaction conditions can influence the stereochemical outcome of the product. The "rel" designation in (2R,3S)-rel-2,3-Dibromo-1,4-butanediol indicates the relative stereochemistry between the two chiral centers. The different stereoisomers can have distinct chemical and biological properties, making stereoselective synthesis a critical aspect of its chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2O2 B081164 1,4-Dibromo-2,3-butanediol CAS No. 14396-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromobutane-2,3-diol
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InChI

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWDQAHYPSENAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CBr)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20861852
Record name 1,4-Dibromobutane-2,3-diol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14396-65-7, 15410-44-3
Record name 2,3-Butanediol, 1,4-dibromo-
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Record name 1,4-Dibromo-2,3-butanediol
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Stereochemical Aspects of 1,4 Dibromo 2,3 Butanediol and Its Analogs

Analysis of Diastereomeric Forms: (2R,3S)-rel- and (2R,3R)/(2S,3S) Configurations

1,4-Dibromo-2,3-butanediol exists as three distinct stereoisomers due to the presence of two stereocenters at the C2 and C3 positions. These isomers can be categorized into two diastereomeric forms: a meso compound and a pair of enantiomers.

The (2R,3S)-rel- configuration, also known as meso-1,4-dibromo-2,3-butanediol, is an achiral compound despite possessing two chiral centers. The "rel" notation signifies the relative stereochemistry of the substituents. This meso form contains an internal plane of symmetry, which means the molecule is superimposable on its mirror image, rendering it optically inactive. libretexts.org

The other diastereomeric form consists of the (2R,3R) and (2S,3S) configurations. These two isomers are enantiomers—non-superimposable mirror images of each other. Unlike the meso form, these enantiomers are chiral and therefore optically active, meaning they rotate plane-polarized light. An equimolar mixture of the (2R,3R) and (2S,3S) enantiomers is called a racemic mixture or racemate, denoted as (±)-1,4-dibromo-2,3-butanediol. This mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.

Stereoisomer ConfigurationCommon NameChiralityOptical Activity
(2R,3S) or (2S,3R)MesoAchiralInactive
(2R,3R)EnantiomerChiralActive
(2S,3S)EnantiomerChiralActive
(±) mixture of (2R,3R) and (2S,3S)RacemateChiral componentsInactive

Chiral Centers and Chirality in this compound

Chirality in this compound originates from its molecular structure. The carbon atoms at positions 2 and 3 of the butanediol (B1596017) backbone are the chiral centers, also known as stereocenters. A carbon atom is considered a chiral center when it is bonded to four different groups. pdx.edu

In the case of this compound, both the C2 and C3 atoms are bonded to:

A hydrogen atom (-H)

A hydroxyl group (-OH)

A bromomethyl group (-CH₂Br)

The rest of the carbon chain (-CH(OH)CH₂Br or -CH(Br)CH₂Br)

The presence of these two stereocenters is the fundamental reason for the existence of the different stereoisomers. For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. ucsb.edu For this compound (n=2), this would suggest a maximum of four stereoisomers. However, because the substituents on C2 and C3 are identical, the formation of a meso compound is possible, reducing the total number of unique stereoisomers to three. ucsb.edu

Influence of Stereochemistry on Molecular Interactions and Reactivity Profiles

The specific three-dimensional arrangement of atoms in each stereoisomer of this compound significantly influences its chemical and physical properties. The spatial orientation of the bromine atoms and hydroxyl groups affects how the molecule interacts with other molecules and with forms of energy like plane-polarized light.

The hydroxyl (-OH) and bromine (-Br) functional groups can participate in intermolecular forces such as hydrogen bonding and halogen bonding. The specific stereochemistry of each isomer dictates the accessibility and orientation of these groups, thereby influencing its reactivity in various chemical reactions, including substitution and elimination reactions. For instance, the reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite yields a mixture of arsonic acids, a transformation dependent on the specific arrangement of the reactive sites. sigmaaldrich.comchemsrc.com

Furthermore, the interaction with other chiral molecules is highly dependent on stereochemistry. Just as a right hand fits best in a right-handed glove, a specific stereoisomer will interact differently with other chiral molecules, such as enzymes or chiral catalysts. This principle is fundamental in fields like asymmetric synthesis, where a specific stereoisomer is desired as the final product.

Stereoselective Synthesis and Chiral Induction Principles

Producing a specific stereoisomer of this compound requires methods of stereoselective synthesis. The goal is to control the reaction to favor the formation of one stereoisomer over others.

One common synthetic approach is the bromination of an alkene precursor, 2-butene-1,4-diol (B106632). The addition of bromine (Br₂) across the double bond typically proceeds through a cyclic bromonium ion intermediate. This mechanism results in an anti-addition, where the two bromine atoms add to opposite faces of the original double bond, which is a key factor in determining the resulting stereochemistry. This method offers high stereoselectivity.

To achieve enantioselectivity (favoring one enantiomer over the other), chiral induction principles are applied. This can be accomplished through several strategies:

Chiral Catalysts : The use of chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can facilitate enantioselective bromination, yielding an excess of one enantiomer.

Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the reaction to proceed with a specific stereochemical outcome. The auxiliary is then removed after the reaction.

Resolution Techniques : A racemic mixture can be separated into its constituent enantiomers through resolution. This often involves using a chiral resolving agent, like a derivative of tartaric acid, which reacts with the enantiomers to form diastereomeric salts that can be separated by crystallization.

Synthesis MethodSubstrateCatalyst/ReagentStereoselectivityScalability
Alkene Bromination2-Butene-1,4-diolBromine (Br₂)High (anti-addition)Moderate
Catalytic Substitution1,4-Butanediol (B3395766)AlBr₃ / HBrLowHigh
Enantioselective Bromination2-Butene-1,4-diolChiral Phase-Transfer CatalystModerate to HighLower
Racemic Resolution(±)-1,4-Dibromo-2,3-butanediolChiral Resolving AgentN/A (Separation)Variable

Advanced Synthetic Methodologies for 1,4 Dibromo 2,3 Butanediol

Electrophilic Bromination of Unsaturated Butenediols

The most direct and widely utilized method for synthesizing 1,4-dibromo-2,3-butanediol is the electrophilic addition of bromine to an unsaturated precursor, 2-butene-1,4-diol (B106632). This reaction is a classic example of alkene halogenation, governed by a well-understood mechanism that dictates the stereochemistry of the final product.

Stereoselective Anti-Addition of Bromine to 2-Butene-1,4-diol

The addition of molecular bromine (Br₂) across the double bond of 2-butene-1,4-diol is highly stereospecific, proceeding via an anti-addition mechanism. masterorganicchemistry.com This specificity is a direct consequence of the reaction intermediate. The process begins with the π electrons of the alkene's double bond attacking a bromine molecule, which induces a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom. quora.commasterorganicchemistry.com

The presence of this bulky bromonium ion blocks one face of the molecule. Consequently, the bromide ion (Br⁻), which was displaced in the first step, can only attack from the opposite face (backside attack). masterorganicchemistry.com This enforced backside attack results in the two bromine atoms being added to opposite sides of the original double bond, a configuration known as anti-addition.

The stereochemistry of the starting 2-butene-1,4-diol isomer dictates the specific stereoisomer of the product:

Addition to trans-2-butene-1,4-diol : The anti-addition of bromine results in the formation of a single product: the achiral meso-1,4-dibromo-2,3-butanediol. quora.com This compound possesses two chiral centers but is rendered achiral by an internal plane of symmetry.

Addition to cis-2-butene-1,4-diol : The anti-addition of bromine produces a racemic mixture, consisting of equal amounts of the two enantiomers, (2R,3R)-1,4-dibromo-2,3-butanediol and (2S,3S)-1,4-dibromo-2,3-butanediol. quora.comquora.com

This stereospecific outcome is a hallmark of reactions involving cyclic halonium ion intermediates and is a powerful tool for controlling the stereochemistry of the final diol product. quora.com

Optimization of Reaction Conditions: Solvent, Temperature, and Stoichiometry

The efficiency and selectivity of the electrophilic bromination of 2-butene-1,4-diol are highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and stoichiometry is crucial to maximize the yield of the desired product while minimizing side reactions.

ParameterEffect on ReactionOptimized Conditions & Rationale
Solvent The polarity of the solvent can influence the stability of the bromonium ion intermediate and the solubility of reactants. Inert solvents are preferred to prevent their participation in the reaction.Non-participating, moderately polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used. They effectively dissolve the reactants without competing with the bromide ion as a nucleophile. Using participating solvents like water would lead to the formation of bromohydrin byproducts.
Temperature Electrophilic additions are typically exothermic. Low temperatures are generally favored to control the reaction rate, enhance selectivity, and prevent thermal decomposition or unwanted side reactions, such as allylic substitution.The reaction is often conducted at or below room temperature (e.g., 0-25°C) to ensure high stereoselectivity for the anti-addition product. lookchem.com Elevated temperatures can increase the rate of side reactions.
Stoichiometry The molar ratio of the brominating agent to the alkene is critical. An excess of bromine can lead to over-bromination or oxidative side reactions, while insufficient bromine will result in an incomplete reaction.A stoichiometric amount (1:1 molar ratio) of bromine to 2-butene-1,4-diol is typically used to ensure complete conversion without promoting side reactions. The slow, dropwise addition of the bromine solution to the diol solution helps maintain this ratio locally and control the reaction's exothermicity.
Brominating Agent While molecular bromine (Br₂) is the classic reagent, alternative bromine sources can offer advantages in handling and safety.Reagents like N-Bromosuccinimide (NBS) in the presence of a bromide source or in-situ generation of bromine from bromide and a mild oxidant (e.g., H₂O₂) can provide a controlled, low-concentration source of the electrophile, enhancing safety and potentially improving selectivity. nih.govnih.gov

Catalytic Bromination of Saturated Butanediols

The synthesis of this compound from a saturated precursor like 1,4-butanediol (B3395766) presents a significant chemical challenge. This transformation requires the selective substitution of hydrogen atoms at the C2 and C3 positions, which involves the cleavage of strong, non-activated C-H bonds. While not a conventional high-yield method for this specific compound, the use of Lewis acid catalysis is a known strategy for activating substrates toward halogenation.

Mechanistic Pathways of Selective C2 and C3 Substitution

A plausible mechanistic pathway for the Lewis acid-catalyzed bromination of 1,4-butanediol at the C2 and C3 positions is not well-established and faces significant hurdles.

Coordination and Deactivation : The Lewis acid (e.g., AlBr₃) would first coordinate strongly to the oxygen atoms of the two hydroxyl groups. This interaction would deactivate the molecule toward electrophilic attack by withdrawing electron density. This coordination is more likely to facilitate side reactions such as dehydration to form tetrahydrofuran (B95107) or elimination reactions.

Radical vs. Electrophilic Pathway : Direct electrophilic attack on a C-H bond is energetically unfavorable. An alternative pathway could involve a radical mechanism, potentially initiated by the Lewis acid. nih.gov However, radical halogenation is notoriously unselective and would likely produce a complex mixture of mono- and poly-brominated products at all four carbon positions, with a statistical distribution rather than selective substitution at C2 and C3.

Oxidative Side Reactions : In the presence of bromine and acid, diols can undergo oxidation. ias.ac.in For a 1,4-diol, this could lead to the formation of hydroxy-aldehydes, lactones, or C-C bond cleavage, further complicating the product mixture.

Due to these challenges of low reactivity, lack of selectivity, and competing side reactions, the direct catalytic bromination of 1,4-butanediol is not considered a viable or efficient synthetic route for producing this compound.

Synthesis from Butyne Glycol Precursors via Addition Reactions

An alternative synthetic strategy begins with 2-butyne-1,4-diol (B31916), a precursor that can be readily produced from acetylene (B1199291) and formaldehyde. google.com This pathway involves a multi-step process where the carbon-carbon triple bond is sequentially modified through addition reactions to install the desired functionality and stereochemistry.

Catalytic Hydrogenation : The first step is the partial hydrogenation of the alkyne (2-butyne-1,4-diol) to an alkene (2-butene-1,4-diol). This reaction is an addition of hydrogen across the triple bond. The stereochemistry of the resulting alkene can be controlled by the choice of catalyst.

Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) facilitates a syn-addition of hydrogen, selectively yielding cis-2-butene-1,4-diol.

Using a dissolving metal reduction (e.g., sodium in liquid ammonia) results in an anti-addition of hydrogen, producing trans-2-butene-1,4-diol.

Electrophilic Bromination : The second step is the electrophilic addition of bromine to the 2-butene-1,4-diol intermediate produced in the first step. As described in detail in Section 3.1, this reaction proceeds via anti-addition.

By combining these two steps, a synthetic route from 2-butyne-1,4-diol to specific stereoisomers of this compound can be designed. For instance, hydrogenating 2-butyne-1,4-diol with Lindlar's catalyst to get the cis-alkene, followed by bromination, would yield the racemic mixture of (2R,3R) and (2S,3S) enantiomers. This pathway leverages simple addition reactions to construct the target molecule from a readily available starting material.

Strategies for Enhanced Purity and Yield in Laboratory-Scale Preparations

The laboratory-scale synthesis of this compound (DL-1,4-dibromo-2,3-butanediol) necessitates precise control over reaction conditions and employs rigorous purification strategies to achieve high purity and yield. Key methodologies focus on the selection of starting materials, reaction parameters, and multi-step purification protocols involving solvent washing, recrystallization, and dehydration.

Two distinct and effective strategies have been reported for the preparation of high-purity this compound. The first is a patented method that achieves a high yield through a specific catalytic process followed by an extensive purification sequence. The second common method involves the acid-catalyzed ring-opening of an epoxide, which provides a direct route to the diol.

Method 1: Catalytic Synthesis Followed by Multi-Step Purification

A method detailed in Chinese patent CN108238847 outlines a process that results in a 95% yield of this compound. This strategy is notable for its comprehensive post-reaction work-up designed to systematically remove impurities. The synthesis involves a catalyzed reaction followed by a carefully controlled precipitation and washing protocol.

The crucial aspect of this method is the purification sequence. After the initial reaction, the solid product is precipitated. The subsequent purification involves sequential washing with a 66% (by mass) methyl butyrate (B1204436) solution followed by an 83% (by mass) octanenitrile (B114854) solution. The final steps to ensure high purity include recrystallization from a 96% (by mass) cyclohexanone (B45756) solution and dehydration using anhydrous potassium carbonate. This multi-step process is designed to eliminate both organic and inorganic impurities, leading to a final product with high purity.

Table 1: Key Parameters for the Catalytic Synthesis of this compound
ParameterCondition/Reagent
Reported Yield95%
Initial PurificationPrecipitation and Filtration
Washing Solvent 166% Methyl butyrate solution
Washing Solvent 283% Octanenitrile solution
Recrystallization Solvent96% Cyclohexanone solution
Dehydration AgentAnhydrous potassium carbonate

Method 2: Synthesis via Epoxide Ring-Opening

A well-established laboratory method for preparing this compound is the hydrobromination of DL-1,3-butadiene diepoxide. This reaction provides a direct and efficient route to the target molecule. The synthesis involves the ring-opening of the epoxide rings by hydrobromic acid.

In a typical procedure, DL-1,3-butadiene diepoxide is treated with a 48% aqueous solution of hydrobromic acid. The reaction mixture is stirred at room temperature, allowing for the nucleophilic attack of the bromide ion on the protonated epoxide rings. To enhance the yield and purity, the product is isolated from the aqueous reaction mixture by extraction into an organic solvent, such as diethyl ether. The combined organic extracts are then dried using a suitable agent like anhydrous magnesium sulfate (B86663) to remove any residual water. The final step involves the removal of the solvent under reduced pressure, which yields the crude product. Further purification can be achieved by recrystallization, for which various solvent systems can be explored to optimize crystal quality and remove any remaining by-products.

Table 2: Typical Laboratory Synthesis of this compound via Epoxide Opening
ParameterCondition/Reagent
Starting MaterialDL-1,3-Butadiene diepoxide
Reagent48% aqueous Hydrobromic acid
Reaction TemperatureRoom temperature
Work-up ProcedureExtraction with diethyl ether
Drying AgentAnhydrous magnesium sulfate
Final IsolationSolvent removal under reduced pressure

The selection of the synthetic strategy in a laboratory setting often depends on the availability of starting materials, desired scale, and required final purity. The catalytic method offers a very high reported yield, attributed to its elaborate purification train. The epoxide ring-opening method represents a more direct, classical approach, where purity is enhanced through standard extraction and drying techniques, with the option of final recrystallization.

Mechanistic Investigations into the Chemical Reactivity of 1,4 Dibromo 2,3 Butanediol

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in 1,4-dibromo-2,3-butanediol, attached to secondary carbons, are susceptible to displacement by nucleophiles. The mechanisms of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the potential for intramolecular interactions.

Regioselectivity and Kinetic vs. Thermodynamic Control

Nucleophilic substitution reactions on this compound can, in principle, proceed via either an S(_N)1 or S(_N)2 mechanism. The secondary nature of the carbon-bromine bonds suggests that both pathways are possible. However, the presence of adjacent hydroxyl groups can significantly influence the reaction course through neighboring group participation (NGP). spcmc.ac.inwikipedia.orgdalalinstitute.com

In many cases, the hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic epoxide intermediate with inversion of configuration at the reaction center. Subsequent attack by an external nucleophile on the epoxide ring, which also proceeds with inversion, results in a net retention of stereochemistry. spcmc.ac.indalalinstitute.com This neighboring group participation can accelerate the reaction rate compared to a simple S(_N)2 displacement.

The concepts of kinetic and thermodynamic control are pertinent when considering the potential for different reaction pathways. libretexts.orgmasterorganicchemistry.comlibretexts.orgstackexchange.comfiveable.me A kinetically controlled reaction, typically occurring at lower temperatures, will favor the product that is formed fastest, which may be the result of a lower activation energy barrier. libretexts.orgfiveable.me Conversely, a thermodynamically controlled reaction, often favored at higher temperatures where reactions can be reversible, will yield the most stable product. libretexts.orgmasterorganicchemistry.comlibretexts.orgfiveable.me In the context of this compound, the interplay between direct S(_N)2 substitution and a pathway involving neighboring group participation can lead to different products, and the reaction conditions can be tuned to favor one over the other.

Control TypeFavored ConditionsProduct Determining FactorPotential Outcome for this compound
Kinetic Control Lower TemperaturesLower Activation EnergyDirect S(_N)2 displacement product
Thermodynamic Control Higher TemperaturesGreater Product StabilityProduct from a more stable intermediate (e.g., via NGP)

Reactions with Hydroxide (B78521) and Amine Nucleophiles

Hydroxide Nucleophiles: The reaction of this compound with hydroxide ions can lead to the formation of a diol. The mechanism can proceed via a direct S(_N)2 attack by the hydroxide ion on the carbon bearing the bromine atom. This is a bimolecular process where the rate depends on the concentration of both the substrate and the nucleophile.

Alternatively, under certain conditions, an intramolecular S(_N)2 reaction can occur where the oxygen of one of the hydroxyl groups, after deprotonation, acts as a nucleophile to displace the adjacent bromine atom, forming an epoxide intermediate. This epoxide can then be opened by the attack of a hydroxide ion to yield a triol. The regioselectivity of the epoxide opening would be influenced by steric and electronic factors.

Amine Nucleophiles: Amines, being good nucleophiles, can also displace the bromine atoms in this compound to form amino alcohols. Similar to the reaction with hydroxide, this can occur through a direct S(_N)2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon, leading to the displacement of the bromide ion. If a primary or secondary amine is used, further substitution can potentially occur, leading to a mixture of products. The use of a large excess of the amine can favor the formation of the primary substitution product.

Oxidation and Reduction Pathways of the Diol Functional Groups

The diol functionality in this compound can undergo both oxidation and reduction reactions.

Oxidation: The secondary alcohol groups can be oxidized to ketones. The choice of oxidizing agent is crucial to control the extent of the reaction and avoid unwanted side reactions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically employed to convert secondary alcohols to ketones without further oxidation. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially lead to cleavage of the carbon-carbon bond between the two hydroxyl groups.

Reduction: While the hydroxyl groups themselves are not typically reduced, the bromine atoms can be. Reduction of the carbon-bromine bonds would lead to the formation of 2,3-butanediol (B46004). This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (B1222165) (NaBH(_4)), although these are more commonly used for carbonyl reductions. echemi.comyoutube.comyoutube.comchemistrysteps.comlumenlearning.com A more specific method for the dehalogenation of vicinal dihalides involves the use of zinc dust. echemi.com

Reaction TypeReagent ExamplesProduct
Oxidation PCC, Swern Oxidation1,4-Dibromo-2,3-butanedione (B1217914)
Reduction (of C-Br bonds) Zinc dust, LiAlH(_4)2,3-Butanediol

Mechanisms of Carbon-Carbon Bond Formation and Functional Group Interconversions

The presence of two bromine atoms makes this compound a suitable substrate for carbon-carbon bond formation reactions.

One common strategy involves the use of organometallic reagents, such as Grignard reagents (R-MgBr). youtube.com The carbon atom attached to the magnesium is highly nucleophilic and can attack the electrophilic carbon of the C-Br bond in an S(_N)2-like manner, forming a new carbon-carbon bond. youtube.com The reaction with a dihalide like this compound could potentially lead to a double substitution, depending on the stoichiometry of the Grignard reagent used.

Functional group interconversions can also be readily achieved. For example, the diol can be converted into a diether through the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comyoutube.comorganicchemistrytutor.comkhanacademy.org This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. masterorganicchemistry.comfrancis-press.comyoutube.comorganicchemistrytutor.comkhanacademy.org Conversely, the bromine atoms can be converted to other functional groups through nucleophilic substitution with a variety of nucleophiles.

Reaction with Sodium Arsenite and Formation of Arsonic Acid Derivatives

A notable reaction of this compound is its reaction with sodium arsenite (Na(_3)AsO(_3)) in an aqueous alkaline solution. This reaction leads to the formation of arsonic acid derivatives. sigmaaldrich.com The mechanism is believed to involve a nucleophilic attack by the arsenite ion on the carbon atom bearing the bromine atom.

The reaction can yield a mixture of products, including DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.com The formation of the mono- or di-substituted product can be influenced by the reaction conditions and the stoichiometry of the reactants. The formation of arsonic acids from alkyl halides is a known synthetic route, and in this case, the di-bromo substrate allows for the potential formation of a bis(arsonic acid). nih.govsci-hub.seorgsyn.orgnih.govorgsyn.org

Research Applications of 1,4 Dibromo 2,3 Butanediol in Specialized Chemical Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis Processes

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral molecule, a common requirement for pharmaceuticals. wikipedia.org

1,4-Dibromo-2,3-butanediol serves as a chiral auxiliary, leveraging its inherent chirality to control the stereochemical outcome of a reaction. By attaching this molecule to a non-chiral substrate, it creates a chiral environment that biases subsequent reactions to favor the formation of one enantiomer over the other. The auxiliary effectively blocks one face of the reacting molecule, forcing the chemical attack to occur from the less sterically hindered direction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This application is crucial for producing the enantiomerically enriched compounds required in medicinal chemistry and drug development.

Utilization as a Versatile Building Block for Complex Molecules

The reactivity of its bromine and hydroxyl functional groups allows this compound to serve as a key starting material or intermediate in the synthesis of more complex chemical structures.

Halogenated organic compounds are integral to the development of modern pharmaceuticals and agrochemicals, with a significant percentage of active ingredients in both sectors containing halogen atoms. The presence of bromine in this compound significantly alters the molecule's reactivity and makes it a valuable precursor in the synthesis of new therapeutic agents and crop protection chemicals. It functions as a foundational building block, with its carbon backbone and reactive sites being incorporated into the final complex target molecule.

Derivatives of butanediols are crucial monomers in the production of various polymers, including polyesters like polybutylene terephthalate (B1205515) (PBT) and polyurethanes. google.com The introduction of halogen atoms into a polymer backbone can impart desirable properties such as flame retardancy and enhanced durability. this compound can be used as a specialty monomer or cross-linking agent. The hydroxyl groups can participate in polymerization reactions (e.g., esterification), while the bromine atoms can be used for subsequent modifications or to directly influence the final properties of the material.

Synthesis of Unique Chemical Entities

The specific structure of this compound enables its use in the targeted synthesis of specialized molecules with unique properties.

This compound has been specifically utilized in the preparation of diquaternary Gemini (B1671429) surfactants. sigmaaldrich.comchemicalbook.com Gemini surfactants are a class of surface-active agents composed of two amphiphilic entities connected by a spacer group near the head groups. taylorfrancis.com This structure often gives them superior properties compared to conventional single-chain surfactants, such as a much lower critical micelle concentration (CMC). taylorfrancis.comresearchgate.net In this synthesis, the two bromine atoms of this compound serve as reactive sites to connect two separate surfactant molecules, forming the characteristic "dimeric" structure of a Gemini surfactant.

Table 1: Comparison of Gemini and Conventional Surfactants

PropertyGemini SurfactantsConventional (Single-Chain) Surfactants
Structure Two hydrophilic head groups and two hydrophobic tails linked by a spacer. taylorfrancis.comA single hydrophilic head group and a single hydrophobic tail.
Critical Micelle Concentration (CMC) Typically one order of magnitude lower. researchgate.netHigher relative value.
Surface Activity Generally higher efficiency in reducing surface tension. taylorfrancis.comStandard efficiency.

A notable application of this compound is in the synthesis of arsenolipids, which are naturally occurring arsenic-containing compounds found in marine life. nih.gov Research has shown that DL-1,4-dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to produce a mixture of arsonic acids. sigmaaldrich.comnih.gov These resulting compounds, such as DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid), are valuable intermediates for the preparation of novel arsenic-containing lipids. nih.gov The synthesis of these compounds in a pure form is essential for toxicological studies and for understanding their biotransformation in humans. nih.gov

Table 2: Products from Reaction with Sodium Arsenite

ReactantReagentKey Products
DL-1,4-Dibromo-2,3-butanediolAqueous alkaline sodium arseniteDL-2,3,4-trihydroxybutylarsonic acid sigmaaldrich.comnih.gov
DL-2,3-dihydroxybutane-1,4-bis(arsonic acid) sigmaaldrich.comnih.gov

Exploration of Biological Activities and Toxicological Implications of Dibrominated Diols

Molecular Mechanisms of Interaction with Biological Systems

The biological activity of a chemical compound is fundamentally governed by its interactions with molecular targets within an organism. For 1,4-Dibromo-2,3-butanediol, its structure, featuring both hydroxyl groups and bromine atoms, dictates its potential to engage with biological macromolecules.

Role of Hydrogen and Halogen Bonding in Target Engagement

The molecular structure of this compound contains key functional groups that can participate in non-covalent interactions with biological targets. The hydroxyl (-OH) groups are capable of acting as both donors and acceptors for hydrogen bonds. This type of bonding is crucial for the specific recognition and binding of molecules to the active sites of enzymes and receptors. Studies on similar diols, such as 1,4-butanediol (B3395766), have highlighted the importance of intramolecular hydrogen bonding, which can influence the molecule's conformation and its intermolecular interaction potential. researchgate.net

Furthermore, the bromine atoms on the carbon backbone can participate in halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom, on a biological molecule. These combined hydrogen and halogen bonding capabilities can significantly influence the compound's ability to engage with and affect various biological pathways and processes.

Influence on Cellular Processes and Enzyme Activities

The interaction of dibrominated diols with biological systems can lead to alterations in normal cellular functions. Research on related brominated compounds provides insight into these potential effects. For instance, 2,2-bis(bromomethyl)-1,3-propanediol (BMP), a brominated flame retardant, has been shown to induce genotoxic effects in human urothelial cells. nih.gov Studies demonstrated that BMP causes DNA strand breaks and oxidative base damage, suggesting that the generation of oxidative stress is a significant factor in its mechanism of toxicity. nih.gov

The metabolism of the parent compound, 1,4-butanediol, is primarily catalyzed by enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govsemanticscholar.org These enzymes are involved in the biotransformation of a wide range of alcohols and aldehydes. While specific enzymatic studies on this compound are limited, its structural similarity to 1,4-butanediol suggests it could also be a substrate or inhibitor for these or similar enzymes, potentially interfering with normal metabolic pathways. In microorganisms, butanediol (B1596017) dehydrogenase (BDH) is a key enzyme in the metabolism of 2,3-butanediol (B46004). nih.govresearchgate.net

Genotoxicity and Carcinogenic Potential of Related Dibrominated Compounds

Several studies have raised concerns about the toxicological profiles of dibrominated organic compounds, pointing towards potential genotoxicity and carcinogenicity.

Investigations into related compounds have shown that they may induce carcinogenic effects across multiple organs through genotoxic mechanisms. For example, the brominated flame retardant 2,2-bis(bromomethyl)-1,3-propanediol (BMP) has been demonstrated to be a genotoxic agent that induces DNA damage. nih.gov These early genotoxic events are considered potential contributors to the carcinogenesis observed in rodent studies with BMP. nih.gov Similarly, metabolites of 3-butene-1,2-diol, another related diol, have been implicated in mutagenicity. nih.gov

In contrast, the non-brominated parent compound, 1,4-butanediol, is predicted not to be a carcinogen. researchgate.netnih.gov This is attributed to its rapid metabolic conversion to gamma-hydroxybutyric acid (GHB), a naturally occurring substance that is further metabolized. researchgate.netnih.gov This highlights the significant influence that bromine substitution can have on the toxicological properties of a diol. For this compound itself, safety data sheets often indicate that data on carcinogenicity and germ cell mutagenicity are not available, underscoring the need for further research. thermofisher.com

CompoundFindingReference
Related Dibrominated CompoundsMay exhibit multiple-organ carcinogenic effects mediated by genotoxic mechanisms.
2,2-bis(bromomethyl)-1,3-propanediol (BMP)Induces DNA strand breaks and oxidative base damage in human cells, suggesting genotoxic potential. nih.gov
1,4-Butanediol (parent compound)Predicted not to be a carcinogen due to its rapid metabolism to gamma-hydroxybutyric acid (GHB). researchgate.netnih.gov
3-Butene-1,2-diolIts metabolites are involved in mutagenicity in rodents. nih.gov

Environmental Safety and Ecotoxicological Considerations

Persistence and Degradation Pathways in Ecosystems

Research has raised concerns regarding the environmental persistence of dibrominated compounds. Some of these chemicals exhibit limited biodegradability, leading to their persistence in the environment. researchgate.net For example, dibromoneopentyl glycol (DBNPG), a related aliphatic brominated flame retardant, is estimated to have a half-life of about 65 years in certain aquifer conditions, highlighting its potential for long-term environmental presence. researchgate.net

However, degradation can occur under specific conditions. Aerobic biodegradation of some brominated compounds has been observed to be rapid, sometimes occurring within days. researchgate.net Studies have shown that microbial consortia can degrade brominated flame retardants, potentially through a monooxygenase-catalyzed mechanism. mdpi.com The parent compound, 1,4-butanediol, can also be catabolized by microorganisms, where it is initially oxidized to 4-hydroxybutyrate. nih.gov Chemical degradation is also possible; for instance, DBNPG undergoes spontaneous decomposition in basic aqueous solutions. researchgate.net

Degradation PathwayDescriptionCompound Example(s)
Persistence Long half-life in certain environmental compartments, such as aquifers.Dibromoneopentyl glycol (DBNPG)
Aerobic Biodegradation Microbial breakdown in the presence of oxygen, can be rapid.Various Brominated Flame Retardants, 1,4-Butanediol
Chemical Decomposition Spontaneous breakdown under specific chemical conditions (e.g., alkaline pH).Dibromoneopentyl glycol (DBNPG)

Potential for Formation of Toxic Byproducts upon Degradation

The degradation of dibrominated diols does not always lead to complete mineralization and can result in the formation of intermediate byproducts that may also be toxic.

The decomposition of dibromoneopentyl glycol (DBNPG) in basic aqueous solutions leads to the sequential formation of 3-bromomethyl-3-hydroxymethyloxetane (BMHMO) and 2,6-dioxaspiro[3.3]heptane (DOH). researchgate.net The formation of such byproducts is a concern as they may pose their own environmental hazards. researchgate.net

Furthermore, the biotransformation of related diols can generate reactive metabolites. For example, two reactive metabolites, 3,4-epoxy-1,2-butanediol (EB-diol) and hydroxymethylvinyl ketone (HMVK), are formed during the metabolism of 3-butene-1,2-diol. nih.gov Such epoxide intermediates are often highly reactive and can bind to cellular macromolecules like DNA, contributing to the mutagenicity of the parent compound. nih.gov Another documented reaction shows that this compound can react with aqueous alkaline sodium arsenite to produce organoarsenic compounds, including DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid). sigmaaldrich.comchemsrc.com This demonstrates its potential to be transformed into other chemical species with different toxicological profiles.

Theoretical and Computational Studies on 1,4 Dibromo 2,3 Butanediol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 1,4-dibromo-2,3-butanediol. These methods can predict the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

Key insights from quantum chemical calculations include the nature of the carbon-bromine (C-Br) and carbon-hydroxyl (C-OH) bonds. The significant electronegativity difference between carbon and the bromine and oxygen atoms leads to polarized bonds, rendering the carbon atoms electrophilic. This polarization is crucial in determining the reactivity of the molecule, particularly its susceptibility to nucleophilic substitution reactions where the bromine atoms act as good leaving groups.

Computational modeling can also map out potential energy surfaces for various reactions, identifying transition states and intermediates. This allows for the prediction of the most probable reaction mechanisms. For instance, the reaction with a nucleophile, such as a hydroxide (B78521) ion, can be modeled to understand the pathway leading to the formation of butanetetrol.

Calculated PropertyTypical MethodSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31G*)Provides bond lengths, bond angles, and dihedral angles of the most stable conformation.
Mulliken Atomic ChargesDFT, Hartree-FockIndicates the partial charges on each atom, highlighting electrophilic and nucleophilic sites.
HOMO-LUMO EnergiesDFT, Hartree-FockThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons, which is related to its reactivity.
Molecular Electrostatic Potential (MEP)DFT, Hartree-FockVisualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this compound. These simulations model the movement of atoms over time, providing insights into how the molecule explores different shapes or conformations.

The conformational landscape of this compound is primarily determined by the rotation around the central C2-C3 bond. The relative orientations of the two bromine atoms and two hydroxyl groups give rise to different staggered conformations, namely anti and gauche arrangements.

While specific MD studies on this compound are scarce, analysis of the related molecule, 2,3-butanediol (B46004), reveals that the gauche conformation is stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups. In the case of this compound, the presence of bulky and electronegative bromine atoms introduces additional steric and electrostatic interactions that influence conformational stability. It is expected that a balance between intramolecular hydrogen bonding, steric hindrance from the bromomethyl groups, and dipole-dipole interactions will determine the predominant conformation in different environments.

The stability of these conformers can be evaluated by calculating their relative energies. The most stable conformer will be the one with the lowest energy.

ConformationKey Dihedral AngleExpected Relative Stability Factors
AntiBr-C-C-Br ≈ 180°Minimizes steric repulsion between bulky bromomethyl groups.
GaucheBr-C-C-Br ≈ 60°May be stabilized by intramolecular hydrogen bonding between hydroxyl groups, but could have increased steric strain.

Prediction of Thermochemical Parameters and Reaction Energetics

Computational methods can be used to predict various thermochemical parameters of this compound, which are crucial for understanding its stability and behavior in chemical reactions. These parameters are often calculated for the racemic mixture, referred to as dl-2,3-dibromo-1,4-butanediol.

The following table presents a selection of predicted thermochemical properties. These values are typically obtained from computational models and provide estimates for key energetic characteristics of the molecule.

ParameterSymbolPredicted ValueUnit
Standard Gibbs free energy of formationΔf-280.9 ± 6.9kJ/mol
Enthalpy of formation at standard conditions (gas)Δfgas-373.1 ± 6.7kJ/mol
Enthalpy of fusion at standard conditionsΔfus29.5 ± 2.9kJ/mol
Enthalpy of vaporization at standard conditionsΔvap84.8 ± 3.0kJ/mol
Ideal gas heat capacityCp,gas182.2 ± 3.6J/mol·K
McGowan's characteristic volumeMcVol120.9 ± 2.4ml/mol

These parameters are essential for calculating reaction energetics, such as the enthalpy and Gibbs free energy of reaction, which determine the spontaneity and feasibility of chemical transformations involving this compound.

Theoretical Models for Dielectric Properties and Relaxation Phenomena

The dielectric properties of this compound can be understood through various theoretical models that describe how the molecule responds to an applied electric field. These models are particularly relevant for understanding the behavior of the compound in its liquid state or in solution.

The Onsager-Kirkwood-Fröhlich theory is a sophisticated model used to analyze the static permittivity of polar liquids like this compound. This theory relates the macroscopic dielectric constant of the material to its microscopic properties, such as the molecular dipole moment and the extent of local ordering.

A key parameter in this theory is the Kirkwood correlation factor, g. This factor provides insight into the short-range orientational correlations between neighboring molecules.

If g = 1, there are no specific orientational correlations, and the dipoles are randomly oriented.

If g > 1, it indicates parallel alignment of neighboring dipoles.

If g < 1, it suggests an antiparallel alignment of dipoles.

For diols, the value of g is often influenced by intermolecular hydrogen bonding, which can lead to the formation of chain-like or cyclic structures in the liquid phase. The presence of the bulky bromine atoms in this compound would likely influence these intermolecular interactions and thus the value of the Kirkwood correlation factor.

The dynamic dielectric behavior, or dielectric relaxation, of this compound can be analyzed using several models that describe the frequency dependence of the complex permittivity.

The Debye model is the simplest model, describing the relaxation of non-interacting dipoles in a viscous medium. It predicts a single relaxation time and a semicircular Cole-Cole plot (a plot of the imaginary part of permittivity versus the real part).

However, for many real systems, including associated liquids like diols, the dielectric relaxation is more complex and cannot be described by a single relaxation time. In such cases, empirical models like the Davidson-Cole and Dissado-Hill models are employed.

The Davidson-Cole model is often used to describe the asymmetric broadening of the dielectric loss peak, which is characteristic of many glass-forming liquids and polymers. It introduces a parameter, β (where 0 < β ≤ 1), that accounts for a distribution of relaxation times. A study on butanediols has shown that their dielectric spectra can be well-described by the Davidson-Cole equation. mdpi.com

The Dissado-Hill model is a more advanced theoretical framework that considers the interactions and correlations between relaxing entities, often described in terms of "clusters." This model provides a more detailed physical interpretation of the relaxation process, distinguishing between intra-cluster and inter-cluster motions. It can be used to analyze both permanent dipole relaxation and relaxation due to mobile charge carriers.

The application of these models to experimental dielectric data for this compound would allow for the determination of relaxation times and distribution parameters, providing valuable information about the molecular dynamics and intermolecular interactions in the liquid state.

Table of Compounds

Advanced Analytical Methodologies for the Characterization and Quantification of 1,4 Dibromo 2,3 Butanediol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 1,4-Dibromo-2,3-butanediol, providing insights into its molecular framework and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, offering detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons. The protons on the carbons bearing the bromine atoms (CHBr) and the hydroxyl groups (CHOH) would appear in specific chemical shift regions. Due to the electronegativity of the bromine and oxygen atoms, the protons on the carbon backbone are deshielded and would thus resonate at a lower field. The protons of the methylene groups (CH₂Br) would likely appear as a multiplet due to coupling with the adjacent methine proton. Similarly, the methine protons (CHOH) would also present as a multiplet, coupled to the protons of the adjacent methylene and methine groups. The hydroxyl protons (-OH) would typically appear as a broad singlet, although its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The carbons bonded to the electronegative bromine and oxygen atoms (C-Br and C-OH) are expected to be significantly downfield shifted. The chemical shifts of the two central carbons (C2 and C3) would be influenced by both the bromine and hydroxyl substituents, while the terminal carbons (C1 and C4) would be primarily affected by the bromine atoms.

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Partners
¹HH on C1/C43.5 - 3.8Doublet of Doublets (dd)H on C2/C3
¹HH on C2/C33.9 - 4.2Multiplet (m)H on C1/C4, H on C2/C3
¹HOH on C2/C3VariableBroad Singlet (br s)-
¹³CC1/C4~35--
¹³CC2/C3~70--

Mass Spectrometry (MS) Applications (e.g., GC-MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a vital technique for the identification and quantification of this compound. The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Under electron ionization (EI), the this compound molecule will undergo fragmentation, leading to a series of characteristic ions. The molecular ion peak [M]⁺ may be observed, but it is often weak due to the facile loss of bromine or water. A key feature of the mass spectrum will be the isotopic pattern of bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). Fragments containing two bromine atoms will exhibit a characteristic 1:2:1 triplet pattern.

Common fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl groups.

Loss of a bromine atom: Leading to an [M-Br]⁺ fragment.

Loss of water: Resulting in an [M-H₂O]⁺ fragment.

Cleavage of the C2-C3 bond: This would split the molecule into smaller fragments.

The NIST WebBook and PubChem databases contain mass spectral data for 2,3-Dibromo-1,4-butanediol (B167592), which can be used as a reference for identification.

Interactive Data Table: Prominent Ions in the Mass Spectrum of 2,3-Dibromo-1,4-butanediol

m/z Value Possible Fragment Notes
121/123[C₂H₄OBr]⁺Isotopic pair indicating one bromine atom.
149/151[C₃H₆OBr]⁺Isotopic pair indicating one bromine atom.
M-H₂O[C₄H₆Br₂O]⁺Loss of a water molecule from the molecular ion.
M-Br[C₄H₈O₂Br]⁺Loss of a bromine atom from the molecular ion.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl backbone would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The C-Br stretching vibrations typically occur in the lower frequency "fingerprint" region, generally between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The O-H stretching band is also observable in the Raman spectrum. A significant advantage of Raman spectroscopy for this molecule is the strong signal often observed for C-Br bonds. The C-Br stretching and deformation modes are expected to give rise to distinct peaks in the low-frequency region of the Raman spectrum, typically below 700 cm⁻¹. This can be particularly useful for confirming the presence of the bromine atoms in the structure.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography is a suitable technique for the analysis of the relatively volatile this compound, especially for purity assessment. Given the presence of bromine atoms, specialized detectors that offer high sensitivity and selectivity for halogenated compounds are particularly advantageous.

An Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms like halogens, making it an excellent choice for detecting trace amounts of this compound. Another advanced detector is the Halogen-Specific Detector (XSD) , which provides even greater selectivity for halogenated compounds over other matrix components. When coupled with a mass spectrometer (GC-MS), it allows for both quantification and confident identification based on the mass spectrum.

The choice of the GC column is critical for achieving good separation. A non-polar or mid-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The temperature program would need to be optimized to ensure adequate separation from any impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly when dealing with non-volatile impurities or when the compound is part of a complex liquid matrix.

Due to the polar nature of the two hydroxyl groups, this compound can be analyzed using several HPLC modes. A reverse-phase (RP) HPLC method is a common starting point. A C18 or C8 column could be used, but the high polarity of the diol might lead to poor retention. In such cases, a mobile phase with a high percentage of water would be necessary. To enhance retention, more polar reverse-phase columns, such as those with a polar-embedded group, could be employed.

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of polar analytes like this compound.

A normal-phase (NP) HPLC method, using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol), is also a viable approach.

Detection in HPLC can be achieved using a UV detector if the compound has a suitable chromophore, although diols themselves are not strong UV absorbers. A more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate for quantification. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of sensitivity and specificity for analysis.

Research on Structural Analogs and Derivatives of 1,4 Dibromo 2,3 Butanediol

Synthesis and Reactivity of Dibrominated Butanediol (B1596017) Isomers and Diastereomers

The synthesis and reactivity of dibrominated butanediol isomers are significantly influenced by the spatial arrangement of the bromine and hydroxyl functional groups. A common synthetic route to 2,3-dibromo-1,4-butanediol (B167592) involves the electrophilic addition of bromine to 2-butene-1,4-diol (B106632). This reaction typically proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.

The resulting stereoisomers, including meso and racemic diastereomers, exhibit distinct reactivity profiles, particularly in asymmetric synthesis. The bifunctional nature of these compounds, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations. The reactivity is primarily characterized by the vicinal dibromide and primary alcohol functionalities.

Key reactions include:

Nucleophilic Substitution: The bromine atoms are effective leaving groups and can be displaced by various nucleophiles. For instance, reaction with sodium hydroxide (B78521) can yield 2,3-butanediol (B46004) derivatives.

Oxidation: The primary alcohol groups can be oxidized to form the corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be removed through reduction reactions.

The specific diastereomer, (2R,3S)-rel-2,3-dibromo-1,4-butanediol, is noted for its high reactivity in substitution and elimination reactions due to the two bromine atoms on the butanediol backbone. It serves as a precursor in various organic syntheses, where the bromine atoms function as versatile leaving groups.

Investigations into 1,4-Dibromo-2,3-butanedione (B1217914)

1,4-Dibromo-2,3-butanedione is an α-dicarbonyl compound whose structure and reactivity have been the subject of targeted research, particularly in polymer chemistry.

Synthetic Pathways for α-Halogenated Ketones

The synthesis of 1,4-dibromo-2,3-butanedione, an α-halogenated ketone, can be achieved through the bromination of 2,3-butanedione (B143835). One documented synthetic pathway involves reacting 2,3-butanedione with sodium bromate (B103136) and a hydrogen bromide solution in a chloroform (B151607) solvent. chemicalbook.com The reaction proceeds by adding the hydrogen bromide solution dropwise to the mixture at 25°C, followed by gentle heating to 35°C to ensure the reaction goes to completion, ultimately yielding 1,4-dibromo-2,3-butanedione. chemicalbook.com

Table 1: Synthesis of 1,4-Dibromo-2,3-butanedione

Reactant Quantity Role
2,3-Butanedione 8.6 g Starting Material
Sodium Bromate 12.08 g Brominating Agent
Chloroform 100 ml Solvent
Hydrogen Bromide (40 wt%) 81 g Brominating Agent

Data sourced from ChemicalBook. chemicalbook.com

Reactivity in Cyclopolymerizations and Adduct Formation

1,4-Dibromo-2,3-butanedione has been identified as a valuable monomer in the development of advanced materials. It participates in catalyst-free multicomponent cyclopolymerizations to synthesize functional polyiminofurans that contain bromomethyl groups. sigmaaldrich.com This novel synthetic approach highlights the utility of 1,4-dibromo-2,3-butanedione in creating complex polymers with potential applications in the chemical and pharmaceutical industries. sigmaaldrich.com

Related Bromoalcohol Derivatives (e.g., 1,4-Dibromo-2-butanol)

1,4-Dibromo-2-butanol (C₄H₈Br₂O) is a related bromoalcohol derivative that serves as an important intermediate in organic synthesis. It is a colorless liquid with a characteristic pungent odor. The preparation of this compound is typically achieved through the bromination of an alcohol precursor. A common method involves the reaction of 2-butanol (B46777) with bromine in the presence of sodium hydroxide. This compound is utilized in the synthesis of various other molecules, including pharmaceuticals and dyes.

Table 2: Properties of 1,4-Dibromo-2-butanol

Property Value
Molecular Formula C₄H₈Br₂O
Molecular Weight 231.914 g/mol nist.gov
CAS Number 19398-47-1 nist.gov
Appearance Colorless liquid
Boiling Point 114-115 °C / 13 mmHg
Density 2.001 g/mL at 25 °C

Deuterium-Labeled Analogs in Mechanistic and Pharmacokinetic Studies

The use of deuterium-labeled compounds is a powerful tool in chemical and biological research. researchgate.net Substituting hydrogen with its heavier isotope, deuterium (B1214612), can provide valuable insights into reaction mechanisms and the metabolic fate of molecules. nih.govbris.ac.uk In recent years, the application of deuterium in drug discovery has expanded beyond simple tracer studies. nih.gov Incorporating deuterium into small molecules can alter their metabolic stability by leveraging the deuterium kinetic isotope effect, potentially leading to a longer biological half-life and greater systemic exposure. nih.gov

While specific studies on deuterium-labeled 1,4-dibromo-2,3-butanediol are not detailed in the provided sources, the principles of isotopic labeling are broadly applicable. Deuterated analogs could be used in mechanistic studies to probe the rate-determining steps of its reactions. In pharmacokinetic studies, deuterium labeling could be employed to track the metabolism of the compound and its derivatives, identifying metabolic "soft spots" that are susceptible to enzymatic degradation. nih.gov The synthesis of such labeled compounds can be achieved through hydrogen-deuterium exchange reactions or by using deuterated reducing agents like sodium borodeuteride (NaBD₄). researchgate.net

Polymerization and Oligomerization of Related Butanediol Derivatives

Butanediol and its derivatives are important monomers in the polymer industry, used to create a variety of polyesters and other polymers. researchgate.net The reactivity of the diol, however, can be a challenge. For instance, synthesizing copolyesters with a high content of 2,3-butanediol can be difficult due to the reduced reactivity of its secondary hydroxyl groups compared to primary diols. researchgate.net Research has shown that as the content of 2,3-butanediol increases in terephthalate-based polyesters, the resulting molecular weight of the polymer tends to decrease. researchgate.net

In contrast, other butanediol isomers are readily polymerized. Poly(1,4-butanediol citrate) is a polyester (B1180765) biomaterial that can be synthesized via esterification. nih.gov The process conditions, such as temperature and the ratio of functional groups, can be optimized to control the properties of the final polymer. nih.gov Similarly, polyesters based on 1,3-butanediol (B41344) have been prepared through transesterification polymerization with various diacid derivatives in the presence of a titanium catalyst. acs.org The resulting polymers are often amorphous with low glass transition temperatures due to the statistical nature of the polymer chain arising from the asymmetric butanediol monomer. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,4-Dibromo-2,3-butanedione
2,3-Butanedione
Sodium Bromate
Chloroform
Hydrogen Bromide
2,3-Dibromo-1,4-butanediol
2-Butene-1,4-diol
Sodium Hydroxide
2,3-Butanediol
(2R,3S)-rel-2,3-dibromo-1,4-butanediol
Polyiminofurans
1,4-Dibromo-2-butanol
2-Butanol
Bromine
Sodium Borodeuteride
Terephthalate (B1205515)
Poly(1,4-butanediol citrate)

Future Research Directions and Emerging Paradigms for 1,4 Dibromo 2,3 Butanediol

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of halogenated organic compounds often involves reagents and conditions that are environmentally challenging. Future research is increasingly focused on developing sustainable and "green" synthetic routes for 1,4-Dibromo-2,3-butanediol. This involves a shift away from conventional methods that may utilize hazardous materials towards more benign and efficient processes.

A primary area of exploration is the use of bio-based feedstocks. The microbial synthesis of platform chemicals like 2,3-butanediol (B46004) (2,3-BDO) from renewable resources such as lignocellulosic biomass, starch hydrolysates, and crude glycerol is a well-established field. ncert.nic.in These bio-based butanediols can serve as precursors for subsequent bromination, thereby reducing the reliance on fossil fuels. Research into the metabolic engineering of microorganisms to produce butanediols with high titers is ongoing, which could provide a sustainable starting point for the synthesis of this compound. ncert.nic.in

Furthermore, the principles of green chemistry are being applied to the halogenation step itself. This includes the investigation of alternative brominating agents that are less hazardous than elemental bromine. The use of visible-light-mediated halogenation is an emerging sustainable tool in organic synthesis, offering a cleaner method for introducing halogen atoms. nih.gov Additionally, the development of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis process. Biocatalysis, employing halogenase enzymes, presents another promising avenue for the regioselective and stereoselective halogenation of organic molecules under mild conditions, which could be a key strategy for the sustainable production of specific isomers of this compound. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is a critical challenge in the synthesis of functionalized molecules like this compound. The development of novel catalytic systems is at the forefront of research to control the regioselectivity and stereoselectivity of the bromination reaction.

A variety of catalytic approaches are being investigated, including homogeneous, heterogeneous, and organocatalysis. ncert.nic.in For instance, a patented process describes the catalytic halogenation of vicinal diols using an organic compound with a β-diketone or β-keto aldehyde moiety as a catalyst in the presence of a hydrogen halide. nih.gov Such catalysts could offer a more controlled and efficient route to this compound compared to uncatalyzed reactions.

Enantioselective catalysis is another significant area of focus, aiming to produce specific stereoisomers of chiral halogenated compounds. chemicalbook.com Titanium-based catalysts have been shown to be effective for the enantioselective dichlorination and dibromination of allylic alcohols, providing access to specific stereoisomers of dihaloalcohols. youtube.com The application of similar catalytic systems to the synthesis of this compound could enable the production of enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and advanced materials.

The use of biocatalysts, specifically halogenase enzymes, is also a promising direction. nih.gov These enzymes can offer unparalleled selectivity under mild reaction conditions, potentially leading to greener and more efficient synthetic processes for this compound. nih.gov

Catalyst TypePotential Advantages for this compound Synthesis
Homogeneous CatalystsHigh activity and selectivity, well-defined active sites.
Heterogeneous CatalystsEase of separation and recyclability, potential for continuous flow processes.
OrganocatalystsMetal-free, often less sensitive to air and moisture, can provide high enantioselectivity. chemicalbook.com
Biocatalysts (Halogenases)High regioselectivity and stereoselectivity, mild reaction conditions, environmentally benign. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For this compound, these computational tools can accelerate the development of new synthetic routes and the prediction of its properties.

Machine learning models are being developed to predict the outcomes of chemical reactions with high accuracy. youtube.com By training on large datasets of known reactions, these models can predict the major products, identify optimal reaction conditions, and even suggest novel synthetic pathways. nih.gov For the synthesis of this compound, AI can be used to screen potential catalysts and reaction conditions to maximize yield and selectivity, thereby reducing the need for extensive and time-consuming experimental work. ncert.nic.in

Furthermore, ML algorithms can be used to predict the physicochemical properties and biological activities of new compounds. By developing quantitative structure-activity relationship (QSAR) models, researchers can computationally screen virtual libraries of this compound derivatives for potential applications, prioritizing the synthesis of the most promising candidates. oeko.info

AI/ML ApplicationRelevance to this compound
Reaction Outcome PredictionPredicts the products and yields of synthetic reactions. youtube.com
Catalyst DesignSuggests novel catalysts for enhanced selectivity and efficiency.
Site Selectivity PredictionIdentifies the most likely positions for bromination on a precursor molecule. ncert.nic.in
Property Prediction (QSAR)Estimates physicochemical properties and potential biological activity. oeko.info

Advanced Applications in Bio-inspired Materials and Nanotechnology

The unique chemical structure of this compound, with its reactive carbon-bromine bonds and hydrophilic diol backbone, makes it an interesting building block for the creation of advanced materials. Future research will likely explore its use in bio-inspired materials and nanotechnology.

Organobromine compounds are known for their use as fire retardants, and this property could be imparted to bio-based polymers by incorporating this compound as a monomer or additive. oeko.info The development of bio-inspired polymers with enhanced fire resistance is a significant area of materials science. Furthermore, the diol functionality allows for its incorporation into polyesters and polyurethanes, potentially leading to new biodegradable and biocompatible materials with tailored properties for biomedical applications. The use of related butanediols in 3D bioprinting for tissue engineering suggests a potential future application for functionalized derivatives of this compound.

In the realm of nanotechnology, the reactive nature of the C-Br bonds can be exploited for the surface modification of nanoparticles or for the synthesis of novel nanostructures. For example, this compound could be used as a cross-linking agent to create functionalized hydrogels or as a precursor for the synthesis of bromine-containing nanoparticles with specific catalytic or biological activities. The natural occurrence of a vast number of organobromine compounds in marine organisms, often with potent biological activities, suggests that synthetic organobromides like this compound could be explored for their antimicrobial or antifouling properties in bio-inspired coatings.

Comprehensive Risk Assessment and Lifecycle Analysis

As with any chemical compound, a thorough understanding of its environmental and health impacts is crucial. A significant future research direction for this compound will be a comprehensive risk assessment and lifecycle analysis.

This will involve detailed studies on its toxicity, biodegradability, and potential for bioaccumulation. While some basic hazard data is available, indicating that it can cause skin and eye irritation, a more in-depth toxicological profile is needed. nih.gov The environmental fate of halogenated compounds is a general concern, as many are persistent in the environment. ncert.nic.in Research will be needed to determine the degradation pathways of this compound in soil and water and to identify any potentially harmful degradation products.

Assessment AreaKey Research Questions for this compound
Toxicology What are the acute and chronic health effects? Is it mutagenic or carcinogenic?
Environmental Fate How does it degrade in different environmental compartments? What are the degradation products?
Bioaccumulation Does it accumulate in living organisms? What is its potential to enter the food chain?
Lifecycle Analysis (LCA) What is the overall environmental footprint from production to disposal?

Q & A

Q. What toxicological assessments are critical for evaluating this compound in environmental studies?

  • Protocols :
  • Aquatic Toxicity : Test Daphnia magna LC₅₀ (96-hr exposure) and bioaccumulation potential via logP calculations (predicted logP = 1.2) .
  • Metabolite Screening : Identify brominated byproducts (e.g., 2,3-dihydroxybutane) via LC-MS in hepatic microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.